molecular formula C22H36N2O2S2 B12738672 2-Furanmethanamine, 5,5'-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl- CAS No. 138878-46-3

2-Furanmethanamine, 5,5'-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-

Cat. No.: B12738672
CAS No.: 138878-46-3
M. Wt: 424.7 g/mol
InChI Key: ZRDXAEKCZXNZEQ-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound featuring a furan ring, an amine group, and a hexanediylbis(thiomethylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 2-furanmethanamine with a hexanediylbis(thiomethylene) precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding furan carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated furanmethanamine derivatives.

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The hexanediylbis(thiomethylene) linkage provides structural stability and flexibility, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)

Uniqueness

2-Furanmethanamine, 5,5’-(1,6-hexanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific hexanediylbis(thiomethylene) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

CAS No.

138878-46-3

Molecular Formula

C22H36N2O2S2

Molecular Weight

424.7 g/mol

IUPAC Name

1-[5-[6-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]hexylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C22H36N2O2S2/c1-23(2)15-19-9-11-21(25-19)17-27-13-7-5-6-8-14-28-18-22-12-10-20(26-22)16-24(3)4/h9-12H,5-8,13-18H2,1-4H3

InChI Key

ZRDXAEKCZXNZEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCCCCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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